molecular formula C6H7NO4 B12963336 Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate CAS No. 855747-04-5

Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B12963336
CAS No.: 855747-04-5
M. Wt: 157.12 g/mol
InChI Key: JCQRJDVCGVVSSL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include hydroxylated derivatives, substituted isoxazoles, and various functionalized compounds that retain the isoxazole core .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .

Properties

CAS No.

855747-04-5

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

ethyl 4-oxo-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h2-3H2,1H3

InChI Key

JCQRJDVCGVVSSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOCC1=O

Origin of Product

United States

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